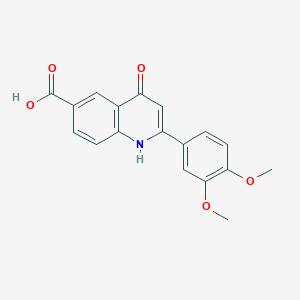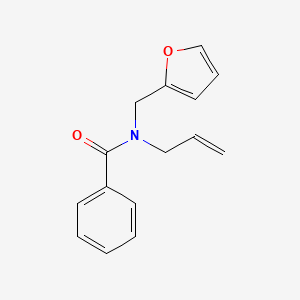
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phthalazinyl ring system, which is further substituted with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- typically involves the reaction of hydrazinecarbothioamide with a phthalazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high yield of the compound. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazones.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure but differ in their substituents.
Phthalazinyl hydrazones: These compounds have a phthalazinyl ring system and hydrazone group but may have different substituents.
Propriétés
| 61051-55-6 | |
Formule moléculaire |
C16H15N5S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-benzyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22) |
Clé InChI |
KZAPTMDJXZLOTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


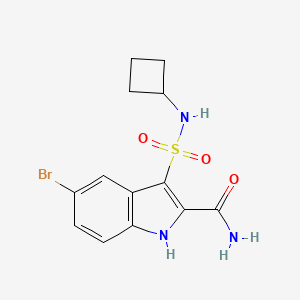
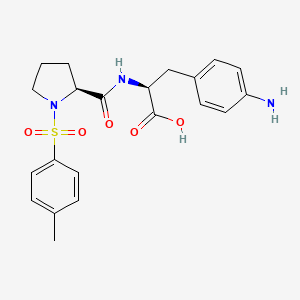

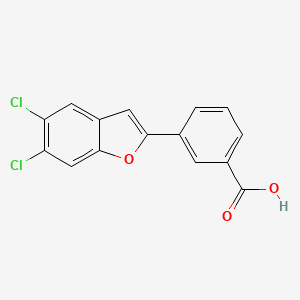
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
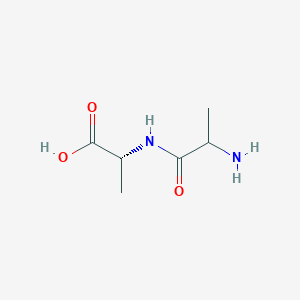
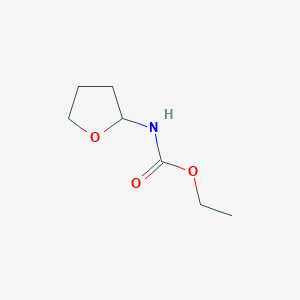
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
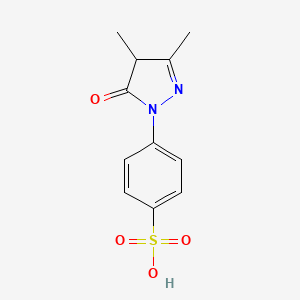
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
